molecular formula C16H18N2O3S2 B3007169 2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 898433-84-6

2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B3007169
CAS No.: 898433-84-6
M. Wt: 350.45
InChI Key: AVUBFRMHHFAPJN-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its benzamide core, which is substituted with an ethylsulfonyl group and a tetrahydrobenzo[d]thiazolyl moiety. The unique structure of this compound makes it a potential candidate for various biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions, where the benzamide is treated with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Tetrahydrobenzo[d]thiazole Ring: The tetrahydrobenzo[d]thiazole ring can be constructed through a cyclization reaction involving a suitable thioamide and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide core can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Biological Activity

The compound 2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide represents a unique class of thiazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a tetrahydrobenzo structure, which is known to influence its biological activity. The ethylsulfonyl group enhances solubility and may contribute to its interaction with biological targets. The general structure can be represented as follows:

C14H18N2O2S\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Research has indicated that derivatives of thiazoles exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown efficacy against various strains of bacteria and fungi. A study demonstrated that certain thiazole derivatives inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus at minimal inhibitory concentrations (MIC) as low as 25 µg/mL .

Urease Inhibition

Thiazole derivatives have also been explored for their urease inhibitory activity, which is crucial in treating conditions like urease-associated infections. Studies suggest that modifications in the thiazole structure can enhance urease inhibition, making these compounds promising candidates for further development .

Antimalarial Activity

A series of thiazole analogs were evaluated for their antimalarial potency against Plasmodium falciparum. The results indicated that specific structural modifications significantly improved their efficacy while maintaining low cytotoxicity in HepG2 cell lines . This suggests that This compound may possess similar antimalarial properties.

Structure-Activity Relationship (SAR)

The SAR studies on thiazole derivatives highlight the importance of substituents on the phenyl ring. Electron-withdrawing groups at specific positions enhance biological activity. For example:

  • Ortho-position : Preferable for small electron-withdrawing groups.
  • Para-position : Small atoms like hydrogen or fluorine are favored.

These modifications can lead to compounds with improved potency and selectivity .

Case Studies

  • Anticancer Activity : A study on thiazole derivatives revealed moderate anticancer activity against various cancer cell lines. The compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Leishmanicidal Activity : Phthalimido-thiazole hybrids demonstrated potent leishmanicidal effects against Leishmania infantum, showing significant ultrastructural changes in treated parasites and low toxicity to mammalian cells . This indicates a potential therapeutic application for leishmaniasis.

Properties

IUPAC Name

2-ethylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-2-23(20,21)14-10-6-3-7-11(14)15(19)18-16-17-12-8-4-5-9-13(12)22-16/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUBFRMHHFAPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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